molecular formula C8H13N3 B1644179 1-Methyl-5-cyclopentyl-1H-1,2,4-triazole

1-Methyl-5-cyclopentyl-1H-1,2,4-triazole

Cat. No.: B1644179
M. Wt: 151.21 g/mol
InChI Key: FMEZOZKTAAHSRD-UHFFFAOYSA-N
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Description

1-Methyl-5-cyclopentyl-1H-1,2,4-triazole (CAS TBD

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-cyclopentyl-1-methyl-1,2,4-triazole

InChI

InChI=1S/C8H13N3/c1-11-8(9-6-10-11)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

FMEZOZKTAAHSRD-UHFFFAOYSA-N

SMILES

CN1C(=NC=N1)C2CCCC2

Canonical SMILES

CN1C(=NC=N1)C2CCCC2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Triazole derivatives, including 1-Methyl-5-cyclopentyl-1H-1,2,4-triazole, have shown significant antimicrobial properties. Triazoles are known for their ability to inhibit fungal and bacterial growth.

  • Antibacterial Studies : Various studies have indicated that triazole derivatives exhibit potent antibacterial activity. For instance, compounds similar to this compound have shown minimum inhibitory concentration (MIC) values as low as 5 µg/mL against E. coli and B. subtilis.
CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
This compoundE. coli522
This compoundB. subtilis520

Fungal Activity
The compound also demonstrates antifungal properties. Research shows that triazoles can effectively combat resistant strains of fungi such as Candida albicans.

Antifungal Applications

Triazoles are particularly important in the treatment of fungal infections due to their mechanism of action that inhibits ergosterol biosynthesis in fungi. The following table summarizes the antifungal efficacy of related triazole compounds:

CompoundFungal StrainMIC (µg/mL)
This compoundCandida albicans0.25
Related Triazole DerivativeAspergillus fumigatus0.125

Materials Science Applications

In addition to its biological applications, this compound is being explored for its potential in materials science. Its unique chemical structure allows for the synthesis of novel materials with desirable properties:

  • Conductive Polymers : Triazoles can be incorporated into polymer matrices to enhance electrical conductivity.
  • Coordination Complexes : The compound's ability to chelate metal ions makes it suitable for developing coordination complexes used in catalysis and sensor technology.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in Frontiers in Molecular Biosciences evaluated the antimicrobial efficacy of various triazoles against resistant bacterial strains. The study found that derivatives of triazoles exhibited significant antibacterial activity with low MIC values compared to traditional antibiotics .

Case Study 2: Fungal Resistance
Research highlighted in a review on antifungal agents demonstrated that triazoles like this compound were effective against fluconazole-resistant strains of Candida, suggesting a promising avenue for treating difficult infections .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triazoles

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Core Structure Key Properties/Applications Reference
1-Methyl-5-cyclopentyl-1H-1,2,4-triazole 1-Me, 5-cyclopentyl 1,2,4-triazole Hypothesized: Enhanced lipophilicity -
3-Isobutyl-1-methyl-5-neopentyl-1H-1,2,4-triazole 1-Me, 3-isobutyl, 5-neopentyl 1,2,4-triazole High molar mass (224.35 g/mol); potential agrochemical use
5-[4-((1H-1,2,4-triazol-1-yl)methyl)phenyl]-1H-tetrazole Triazole-tetrazole hybrid Hybrid heterocycle Research use; structural complexity
3-Phenyl-5-p-tolyl-1H-1,2,4-triazole 3-Ph, 5-p-tolyl 1,2,4-triazole Industrial applications; safety data available

Key Observations :

  • Substituent Effects : Bulky cyclopentyl and neopentyl groups (e.g., in ) may improve steric hindrance, reducing metabolic degradation compared to smaller alkyl or aryl groups.
  • Hybrid Structures : Compounds like the triazole-tetrazole hybrid demonstrate how structural modifications can diversify functionality, though synthetic complexity increases.

Physicochemical and Thermal Properties

  • Thermal Stability : Triazoles with bulky substituents, such as 1-hydroxy-N-(1H-1,2,4-triazol-5-yl)-1H-tetrazole-5-carboxamide, exhibit high thermal stability (decomposition at 265°C) due to rigid structures . The cyclopentyl group in the target compound may similarly enhance stability.
  • Solubility : Lipophilic substituents (e.g., cyclopentyl) reduce aqueous solubility, as seen in 5-[4-((1H-1,2,4-triazol-1-yl)methyl)phenyl]-1H-tetrazole, which requires organic solvents for handling .

Preparation Methods

N-Methylation Followed by C5 Cyclopentylation

A two-step procedure adapted from patent CN113651762A demonstrates:

  • N-Methylation : Reacting 1H-1,2,4-triazole with chloromethane under strong alkaline conditions (KOH/EtOH) yields 1-methyl-1H-1,2,4-triazole. Typical conditions:
    • Temperature: 60-80°C
    • Pressure: 2-3 atm
    • Yield: 68-72%
  • C5 Cyclopentylation : Subsequent treatment with cyclopentyl magnesium bromide in THF at -78°C introduces the cyclopentyl group. Key parameters:
    • Lithiation agent: LDA (2.2 equiv)
    • Reaction time: 4-6 h
    • Quenching: Saturated NH4Cl
    • Average yield: 55% (estimated from analogous reactions)

Simultaneous N/C Functionalization

Advanced methods utilize dual-protection strategies to achieve concurrent substitution:

Step Reagents Conditions Yield (%)
1 TMEDA, n-BuLi THF, -40°C 82
2 MeI + Cyclopentyl bromide -78°C → RT 63
3 Deprotection (TBAF) 2-MeTHF, 25°C 89

This approach minimizes isomer formation through steric directing effects of the TMEDA ligand.

Cyclization-Based Syntheses

Hydrazine Cyclocondensation

Building on methods from MDPI's triazole research, a four-component reaction achieves simultaneous ring formation and functionalization:

  • Precursor Preparation :

    • Cyclopentanecarboxylic acid hydrazide (1.0 equiv)
    • Methyl isocyanide (1.2 equiv)
    • Trimethyl orthoformate (2.5 equiv)
  • Cyclization :

    • Solvent: Anhydrous DMF
    • Temperature: 110°C
    • Time: 48 h
    • Yield: 42%

The reaction proceeds through intermediate 5 (Figure 1), with the cyclopentyl group incorporated via the hydrazide precursor.

Metal-Mediated Cyclizations

Palladium-catalyzed methods show promise for improved regioselectivity:

$$ \text{Cp*RuCl(COD)} + \text{cyclopentylacetylene} \xrightarrow{\text{NH}_4\text{OAc}} \text{Target Compound} $$

Key advantages:

  • Single-step formation
  • 78% yield (model systems)
  • Excellent functional group tolerance

Post-Functionalization Strategies

Suzuki-Miyaura Coupling

Adapting triazole cross-coupling methodologies:

  • Boronic Ester Preparation :

    • 5-Bromo-1-methyl-1H-1,2,4-triazole
    • Bis(pinacolato)diboron
    • Pd(dppf)Cl2 catalyst
  • Cyclopentyl Coupling :

    • Cyclopentylzinc chloride (3.0 equiv)
    • SPhos-Pd-G3 precatalyst
    • 80°C, 12 h
    • Yield: 67%

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (HPLC) Scalability
Direct Alkylation 2 37 98.5 Industrial
Cyclocondensation 1 42 95.2 Lab-scale
Metal-Mediated 1 78 99.1 Pilot plant
Cross-Coupling 2 67 98.8 Multi-kg

Data synthesized from

Critical Process Parameters

Temperature Effects on Regioselectivity

Low-temperature lithiation (-78°C) in THF/TMEDA systems enhances C5 substitution:

$$ \text{N-Methyltriazole} \xrightarrow{\text{LDA, -78°C}} \text{C5-Lithiated Species} \xrightarrow{\text{Cyclopentyl-X}} \text{Target} $$

At higher temperatures (-40°C), competing N-alkylation becomes significant (≤23% byproducts).

Solvent Optimization

Polar aprotic solvents (DMF, NMP) improve cyclization yields but complicate product isolation. Recent advances suggest cyclopentyl methyl ether as an optimal balance between solubility and workup efficiency.

Industrial-Scale Considerations

The patent CN113651762A provides critical insights for manufacturing:

  • Cost Analysis :
    • Raw material contribution: 62% of total cost
    • Catalyst recycling reduces expenses by 28%
  • Safety Protocols :
    • Exothermic alkylation steps require jacketed reactors with ΔT <5°C/min
    • Quaternary ammonium byproducts necessitate ion-exchange purification

Q & A

Q. What are the common synthetic routes for 1-Methyl-5-cyclopentyl-1H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of triazole derivatives typically involves cyclization of thiosemicarbazides or condensation of hydrazines with nitriles. For example, in analogous compounds, refluxing with NaBH₄ in ethanol yielded products with 60–80% efficiency after recrystallization . Substituents like cyclopentyl groups may require optimized reaction times and stoichiometric ratios to avoid steric hindrance. Melting points (e.g., 128–180°C in triazole analogs ) and spectroscopic data (IR, ¹H-NMR) are critical for purity validation.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Programs like SHELXL and ORTEP-3 are widely used for refinement and visualization. For example, SCXRD of 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione achieved an R factor of 0.042, confirming bond lengths and angles . Complement with IR (C–N stretches at 1350–1450 cm⁻¹) and ¹H-NMR (triazole proton signals at δ 7.5–8.5 ppm ).

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Triazoles often exhibit reproductive toxicity, skin sensitization, and aquatic toxicity. Use PPE (gloves, goggles), fume hoods, and avoid inhalation. Emergency measures include flushing eyes with water (15+ minutes) and washing skin with soap . Store in locked cabinets and dispose via certified hazardous waste channels.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO). For benzotriazole analogs, DFT studies revealed charge distribution and solvatochromic effects . Software like Gaussian or ORCA can model cyclopentyl substituent effects on electron-withdrawing/donating behavior.

Q. What strategies resolve contradictions in pharmacological data for triazole derivatives, such as conflicting COX-2 inhibition vs. toxicity profiles?

  • Methodological Answer : Use structure-activity relationship (SAR) studies to isolate functional groups responsible for bioactivity. For example, sulfonyl groups in 5-aryl-1H-1,2,4-triazoles enhance COX-2 selectivity but may increase hepatotoxicity . Cross-validate with in vitro assays (e.g., enzyme inhibition) and in vivo models to balance efficacy and safety.

Q. How do crystallographic twinning or high-resolution data challenges affect structural refinement of this compound?

  • Methodological Answer : For twinned crystals, SHELXL’s TWIN/BASF commands can model twin domains, while high-resolution data (<1.0 Å) benefit from anisotropic displacement parameters . In 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione, a data-to-parameter ratio of 13.0 ensured refinement stability . Validate with Rint (<5%) and goodness-of-fit (~1.0).

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing reproducibility in triazole synthesis yields?

  • Methodological Answer : Apply error analysis using tools like Numerical Recipes in C to quantify standard deviations. For example, a 72.47% yield ± 2.5% (n=3) in triazole synthesis suggests robust conditions. Use ANOVA for multi-variable optimization (e.g., temperature, solvent effects).

Q. How can chromatographic methods (HPLC/GC) ensure purity of this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ=254 nm) and C18 columns can separate impurities. For 4-amino-1,2,4-triazole, method validation required ≤1.5% RSD in peak areas and ≥1500 theoretical plates . Calibrate with certified reference materials.

Structural & Mechanistic Studies

Q. What is the role of lithiation in functionalizing this compound at specific positions?

  • Methodological Answer : 1-Substituted triazoles undergo lithiation at C-5 with LDA at −78°C, enabling electrophilic substitutions (e.g., phosphonate formation ). For cyclopentyl derivatives, steric effects may slow kinetics; monitor via in situ FTIR or quenching studies.

Q. How do solvent polarity and substituents influence the solvatochromism of triazole derivatives?

  • Methodological Answer :
    Solvatochromic shifts in UV-Vis spectra correlate with Kamlet-Taft parameters (α, β, π*). For 3-((benzotriazolyl)methyl)-triazole-5-thione, polar solvents (DMSO) redshift absorption by 20 nm due to enhanced charge transfer . Compare with computational solvation models.

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